

# 3-Acetylaniline: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Acetylaniline

Cat. No.: B120557

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## Introduction

**3-Acetylaniline**, also known as 3'-aminoacetophenone, is an aromatic organic compound with the chemical formula  $C_8H_9NO$ . It is a key building block in organic synthesis, particularly in the pharmaceutical and dye industries. Its bifunctional nature, containing both a primary amine and a ketone group, allows for a wide range of chemical modifications, making it a versatile precursor for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **3-Acetylaniline**, along with detailed experimental protocols for its synthesis and analysis, and its application in drug development.

## Physical and Chemical Properties

**3-Acetylaniline** is a yellow to light brown crystalline powder at room temperature.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in the tables below.

## General and Physical Properties

Property	Value	Reference(s)
CAS Number	99-03-6	[2][3]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO	[2][3]
Molecular Weight	135.16 g/mol	[4]
Appearance	Yellow to light brown crystalline powder	[1]
Melting Point	94-98 °C	[5]
Boiling Point	289-290 °C	[5]
Density	1.215 g/cm <sup>3</sup>	[5]
Solubility	Slightly soluble in chloroform, DMSO, and methanol. Water solubility: 7.056 g/L at 37.5 °C.	[1]
pKa	3.41 ± 0.10 (Predicted)	[1]
LogP	1.471	[3]

## Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.31 - 6.86	m	4H	Aromatic H
3.89	s (broad)	2H	-NH <sub>2</sub>
2.50	s	3H	-COCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

Chemical Shift (ppm)	Assignment
198.5	C=O
146.8	C-NH <sub>2</sub>
137.9	Aromatic C
129.2	Aromatic CH
119.5	Aromatic CH
118.6	Aromatic CH
113.8	Aromatic CH
26.7	-CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>

m/z	Interpretation
135	[M] <sup>+</sup> (Molecular Ion)
120	[M-CH <sub>3</sub> ] <sup>+</sup>
92	[M-COCH <sub>3</sub> ] <sup>+</sup>
65	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3200	N-H stretch (amine)
1680-1660	C=O stretch (ketone)
1600-1450	C=C stretch (aromatic)
800-600	C-H bend (aromatic)

## Experimental Protocols

## Synthesis of 3-Acetylaniline from 3'-Nitroacetophenone

A common and efficient method for the synthesis of **3-Acetylaniline** is the reduction of 3'-nitroacetophenone.

Materials:

- 3'-Nitroacetophenone
- Granulated Tin
- Concentrated Hydrochloric Acid (HCl)
- 40% Sodium Hydroxide (NaOH) solution
- Methanol
- Water
- Activated Carbon
- Round-bottom flask with reflux condenser
- Stirrer
- Heating mantle
- Filtration apparatus
- Ice bath

Procedure:

- In a 100 cm<sup>3</sup> round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.013 mol of 3'-nitroacetophenone and 0.034 mol of fine granulated tin.<sup>[2]</sup>
- Add a mixture of 29 cm<sup>3</sup> of water and 11 cm<sup>3</sup> of concentrated hydrochloric acid to the flask.<sup>[2]</sup>

- Heat the mixture to reflux with constant stirring for 90 minutes.[\[2\]](#)
- After the reaction is complete, cool the mixture to room temperature and filter it.[\[2\]](#)
- To the filtrate, slowly add 24 cm<sup>3</sup> of 40% sodium hydroxide solution while stirring and cooling in an ice bath to precipitate the product.[\[2\]](#)
- Collect the precipitate by vacuum filtration and wash it with cold water.[\[2\]](#)
- Recrystallize the crude product from approximately 80 cm<sup>3</sup> of water with the addition of activated carbon to obtain pure **3-Acetylaniline**.[\[2\]](#)

## High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for the quantitative analysis of **3-Acetylaniline** is crucial for quality control in research and manufacturing. While a specific validated method for **3-Acetylaniline** is not readily available in the public domain, a general approach based on methods for similar aromatic amines can be employed and validated.

Instrumentation and Conditions (Starting Point for Method Development):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) or acid (e.g., formic acid or acetic acid) to ensure good peak shape. A starting point could be a 50:50 (v/v) mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Detection: UV detection at a wavelength where **3-Acetylaniline** has significant absorbance (e.g., around 254 nm or 280 nm).
- Injection Volume: 10 µL
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as:

- Specificity
- Linearity
- Range
- Accuracy
- Precision (repeatability and intermediate precision)
- Detection Limit (LOD)
- Quantitation Limit (LOQ)
- Robustness

## Application in Drug Development: Synthesis of Zaleplon

**3-Acetylaniline** is a key starting material in the synthesis of Zaleplon, a non-benzodiazepine hypnotic used for the short-term treatment of insomnia. The synthesis involves a multi-step process.



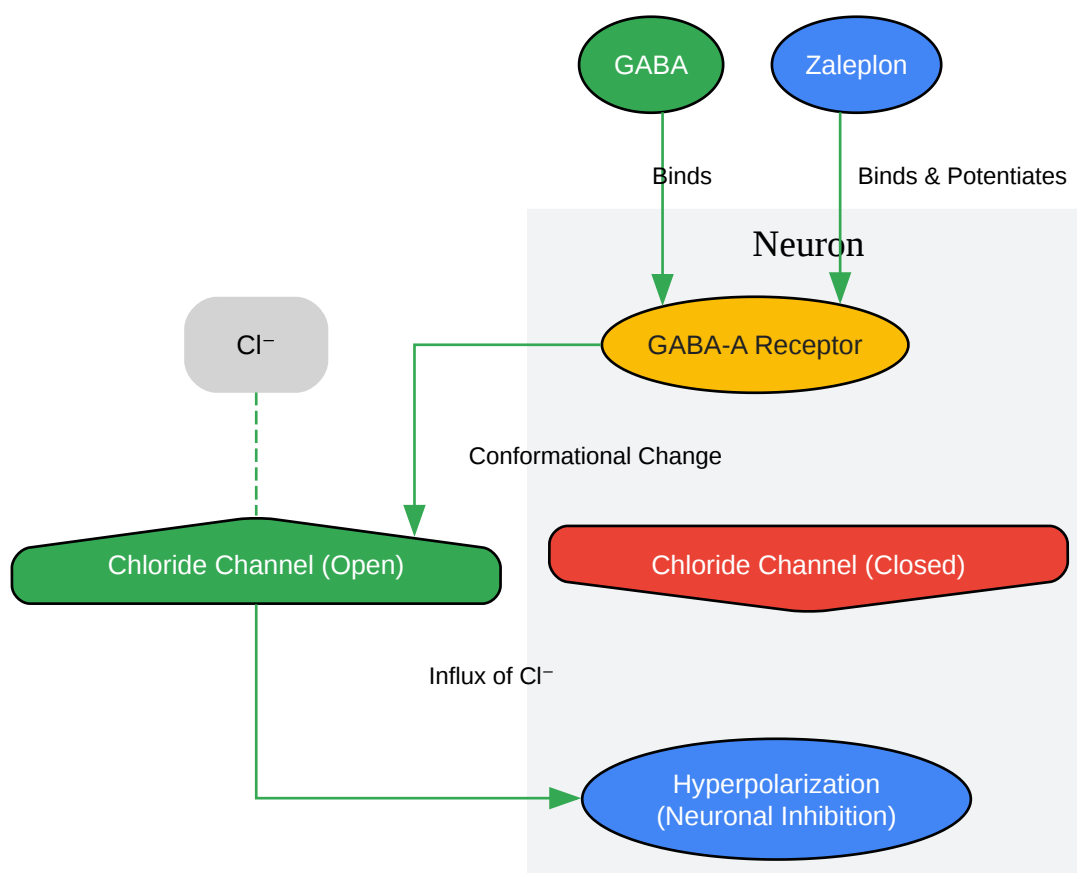
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Synthesis of Zaleplon from **3-Acetylaniline**.

## Mechanism of Action of Zaleplon

Zaleplon exerts its sedative effects by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system. It binds to a specific site on the receptor complex,

distinct from the benzodiazepine binding site, and enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.



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Mechanism of action of Zaleplon at the GABA-A receptor.

## Conclusion

**3-Acetylaniline** is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical, chemical, and spectroscopic properties is essential for its effective use in research and development. The provided experimental protocols for its synthesis and analysis serve as a practical guide for laboratory work. Its role as a precursor to the sedative-hypnotic drug Zaleplon highlights its importance in the field of medicinal chemistry and drug discovery. Future

research may continue to explore the potential of **3-Acetylaniline** and its derivatives in the development of novel therapeutic agents targeting various signaling pathways.

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